(3,4-Dehydro-Pro3)-Tuftsin

描述

Historical Context of Tuftsin (B1682037) Discovery and Early Research

The journey into the world of Tuftsin began in 1970 when Victor A. Najjar and his colleague K. Nishioka first reported the existence of a natural, biologically active tetrapeptide. researchgate.net This peptide was found to be a component of the heavy chain of a specific cytophilic gamma-globulin, which they termed leucokinin. researchgate.netnih.gov The active peptide fragment, later named Tuftsin in honor of Tufts University where it was discovered, was found to stimulate the phagocytic activity of polymorphonuclear leukocytes (PMNs). researchgate.net

Najjar's laboratory was instrumental in the foundational research of this peptide. They successfully determined its amino acid sequence to be L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg). researchgate.net This structure was subsequently confirmed through solid-phase peptide synthesis, and the synthetic version was shown to exhibit the same biological activities as the natural peptide, including the stimulation of particle ingestion and pinocytosis by PMN leukocytes. researchgate.net Early studies also elucidated the mechanism of its release from the parent immunoglobulin G (IgG) molecule, involving two key enzymes: one in the spleen and another on the outer membrane of the phagocytic cell. nih.govnih.gov The discovery of congenital Tuftsin deficiency, linked to increased susceptibility to infections, further underscored the peptide's specific and crucial role in the immune system. nih.govnih.gov

Rationale for Tuftsin Analog Development

Following the initial characterization of Tuftsin, a significant interest emerged in synthesizing analogs of the peptide. nih.govnih.gov The primary motivation for this research was to explore the structure-activity relationship of the tetrapeptide. nih.gov By systematically modifying the amino acid residues at different positions, researchers aimed to understand which components of the peptide were essential for its biological function. researchgate.netnih.gov

Another key driver for developing Tuftsin analogs was the pursuit of enhanced biological potency and stability. researchgate.netnih.gov The goal was to create "superactive" analogs that could exhibit stronger immunomodulatory effects than the native peptide. researchgate.net Modifications included extending the peptide chain, substituting amino acids, and altering the peptide's backbone to create more rigid structures. nih.gov This research was fueled by the potential therapeutic applications of Tuftsin-like molecules in areas such as immunotherapy, and as agents to combat infections and cancer. nih.govwikipedia.orgsemmelweis.hu The development of analogs was seen as a way to optimize the natural activity of Tuftsin for potential clinical use. nih.gov

Specific Focus on (3,4-Dehydro-Pro3)-Tuftsin within the Tuftsin Analog Family

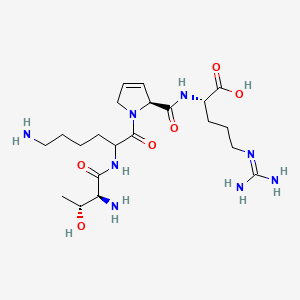

Among the numerous synthetic derivatives, this compound has garnered particular scientific attention. This analog is characterized by the substitution of the L-proline residue at position 3 of the Tuftsin sequence with 3,4-dehydroproline (Δ³-Pro). The introduction of this unsaturated double bond into the proline ring makes the structure more rigid, thereby altering the conformational dynamics of the peptide.

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for creating custom peptides. Research indicates that this specific modification leads to a significant enhancement of the biological activities associated with Tuftsin. Studies have shown that this compound possesses superior immunomodulatory functions, including increased chemotactic activity and enhanced phagocytosis by polymorphonuclear leukocytes compared to the parent Tuftsin molecule. Furthermore, this analog has demonstrated notable tumoricidal and antimicrobial properties, stimulating immune cells to target and destroy cancer cells and various pathogens. The mechanism of action involves binding to specific receptors on phagocytic cells, which triggers intracellular signaling pathways that enhance their defensive functions.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H38N8O6 |

| Molecular Weight | 498.58 g/mol |

| CAS Number | 91502-65-7 |

| Sequence | H-Thr-Lys-3,4-dehydro-Pro-Arg-OH |

| Synonym | [Δ³-Pro³]-Tuftsin |

Table 2: Comparative Biological Activities

| Activity | Tuftsin | This compound |

|---|---|---|

| Immunomodulation | Stimulates phagocytosis and other immune cell functions. nih.gov | Significantly enhances chemotactic activity, phagocytosis, and bactericidal effects in PMN cells. |

| Tumoricidal Activity | Augments cellular cytotoxicity against tumor cells. wikipedia.org | Demonstrates enhanced tumoricidal properties by stimulating immune cells. |

| Antimicrobial Properties | Exhibits bactericidal activity. nih.gov | Exhibits bactericidal activity against various pathogens. |

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h5,8,12-16,30H,2-4,6-7,9-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13?,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGJMPDANPWMKQ-NNFXCFJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CC=CC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC(CCCCN)C(=O)N1CC=C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919691 | |

| Record name | N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91502-65-7 | |

| Record name | Tuftsin, (3,4-dehydro-pro)(3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091502657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Design and Conformational Analysis of 3,4 Dehydro Pro3 Tuftsin

Principles of Peptide Analog Design and Synthesis

The design of peptide analogs like (3,4-Dehydro-Pro3)-Tuftsin is rooted in the principle of modifying a native peptide to enhance its biological activity, stability, or other physicochemical properties. The primary goals often include improving receptor binding affinity, increasing resistance to enzymatic degradation, and altering conformational flexibility to favor a bioactive structure. The substitution of natural amino acids with non-proteinogenic ones, such as 3,4-dehydroproline, is a common strategy to achieve these objectives. cymitquimica.com

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Key aspects of the synthesis include:

Resin: A Wang or Rink amide resin is often used.

Protecting Groups: The Fmoc (9-fluorenylmethoxycarbonyl) group is used for temporary protection of the α-amino groups of the amino acids.

Coupling Reagents: Reagents like HBTU/HOBt are employed to facilitate the formation of peptide bonds, although challenges such as steric hindrance from the dehydroproline residue may require optimized conditions like elevated temperatures.

Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and deprotected. The crude peptide is then purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Incorporation of 3,4-Dehydroproline Residue and its Conformational Impact

The defining feature of this compound is the replacement of the L-proline residue with 3,4-dehydroproline (Δ³-Pro). This non-proteinogenic amino acid contains a double bond between the Cγ and Cδ atoms of the pyrrolidine (B122466) ring. cymitquimica.com This structural modification has a profound impact on the peptide's conformation.

The introduction of the double bond significantly restricts the conformational flexibility of the proline ring, making it flatter and less puckered compared to the saturated proline ring. nih.govbeilstein-journals.orgd-nb.info This rigidity can lock the peptide backbone into a specific conformation that may be more favorable for receptor binding. Theoretical studies have shown that the 3,4-dehydroprolyl ring is significantly less puckered, with a puckering amplitude of only 0.01-0.07 Å. nih.gov This planarity can influence the cis-trans isomerization of the peptide bond preceding the dehydroproline residue, with studies indicating an increased barrier to rotation. beilstein-journals.orgd-nb.info

Spectroscopic and Computational Analysis of this compound Conformation

A combination of spectroscopic techniques and computational methods has been employed to elucidate the three-dimensional structure of this compound.

Molecular Dynamics Simulations and Theoretical Modeling

Molecular dynamics (MD) simulations and theoretical modeling provide a dynamic view of the peptide's conformational landscape. thepharmajournal.comnih.gov These computational methods can simulate the movement of the peptide over time, revealing its preferred conformations and the energetic barriers between them. For tuftsin (B1682037) analogs, MD simulations in low dielectric environments, mimicking a receptor-like environment, have suggested that super-active analogs tend to adopt a semi-extended conformation in the central part of the peptide. thepharmajournal.com Theoretical calculations on model dipeptides containing 3,4-dehydroproline have further elucidated the conformational preferences and the effects of the unsaturated ring on the peptide backbone. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies aim to connect the structural features of a molecule to its biological activity. For this compound, SAR studies have revealed important insights into its enhanced immunological functions.

The key structural modification, the 3,4-dehydroproline residue, is directly linked to the increased potency of the analog. It is hypothesized that the rigidified conformation induced by the Δ³-Pro residue stabilizes a bioactive conformation, leading to enhanced binding to receptors on phagocytic cells like polymorphonuclear leukocytes (PMN). This enhanced binding translates to a more potent biological response.

Comparative studies have shown that this compound exhibits significantly higher phagocytic activity in PMN cells compared to native tuftsin. For instance, at concentrations of 0.4 to 1.0 µg/ml, PMNs treated with the analog showed phagocytic indices 2-4 times greater than those treated with tuftsin alone. This suggests that the conformational constraints imposed by the dehydroproline residue are crucial for its superior biological potency.

| Compound | Modification | Observed Activity |

| Tuftsin | Native tetrapeptide (Thr-Lys-Pro-Arg) | Baseline phagocytic and chemotactic activity. |

| This compound | Proline at position 3 replaced with 3,4-dehydroproline. | 2-4 times greater phagocytic activity than Tuftsin at 0.4-1.0 µg/ml. |

Table 1: Comparison of Biological Activity

Advanced Synthetic Methodologies for 3,4 Dehydro Pro3 Tuftsin and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for preparing peptides like (3,4-Dehydro-Pro3)-Tuftsin. csic.es This technique, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. csic.es The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps after each coupling reaction. csic.eswordpress.com

The general cycle of SPPS for this compound involves the following steps:

Resin Preparation: The synthesis starts with a suitable resin, such as Rink Amide MBHA, which is first swelled in a solvent like N,N-dimethylformamide (DMF) to expose the reactive sites. wordpress.com

First Amino Acid Coupling: The C-terminal amino acid, Arginine (Arg), protected with appropriate side-chain and N-terminal protecting groups, is coupled to the resin.

Deprotection: The Nα-protecting group (Fmoc) of the attached amino acid is removed, typically with a solution of piperidine (B6355638) in DMF, to expose the free amino group for the next coupling step.

Coupling: The next amino acid in the sequence (in this case, Boc-3,4-Dehydro-L-proline) is activated and coupled to the free amino group of the resin-bound amino acid. sigmaaldrich.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wordpress.comnih.gov

Washing: After each coupling and deprotection step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products. wordpress.com

Repeat Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids, Lysine (B10760008) (Lys) and Threonine (Thr), in the correct order.

Cleavage and Final Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid "cocktail," often containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.

The use of automated peptide synthesizers has significantly streamlined the SPPS process, allowing for the efficient and reliable production of peptides. beilstein-journals.org

| SPPS Step | Reagents/Conditions | Purpose |

| Resin Swelling | N,N-dimethylformamide (DMF) | Prepares the solid support for synthesis. wordpress.com |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal protecting group. |

| Amino Acid Coupling | Amino Acid, DIC/TBTU/HATU, DIPEA | Forms the peptide bond. wordpress.comnih.gov |

| Washing | DMF, Dichloromethane (DCM) | Removes excess reagents and by-products. wordpress.com |

| Cleavage/Deprotection | Trifluoroacetic acid (TFA) with scavengers | Releases the peptide from the resin and removes side-chain protecting groups. |

Solution-Phase Synthesis Techniques

While SPPS is dominant, solution-phase peptide synthesis offers a viable alternative, particularly for large-scale production or for the synthesis of complex or modified peptides where solid-phase methods might be challenging. nih.govmdpi.com In solution-phase synthesis, all reactions are carried out in a homogeneous solution, which can lead to better reaction kinetics and avoid issues related to the solid support, such as steric hindrance. google.com

The synthesis of this compound in solution would involve the stepwise coupling of protected amino acid derivatives. The strategy requires careful selection of protecting groups to ensure that only the desired amino and carboxyl groups react at each step. After each coupling reaction, the product must be purified to remove unreacted starting materials and by-products before proceeding to the next step. This purification often involves techniques like extraction, crystallization, or chromatography.

A key challenge in solution-phase synthesis is the prevention of racemization, especially during the activation of the carboxyl group of an amino acid or peptide fragment. mdpi.com The use of specific coupling reagents and reaction conditions can minimize this risk. For instance, the use of titanium tetrachloride (TiCl4) as a condensing agent has been explored for dipeptide synthesis, offering an efficient method for peptide bond formation in solution. mdpi.com

A generalized solution-phase synthesis of a tetrapeptide like this compound could proceed as follows:

Dipeptide Fragment Synthesis: Two dipeptide fragments, for example, Thr-Lys and (3,4-Dehydro-Pro)-Arg, are synthesized separately. This involves coupling the appropriately protected amino acids and then deprotecting one end for the next coupling step.

Fragment Condensation: The two dipeptide fragments are then coupled together to form the full-length tetrapeptide.

Final Deprotection: All remaining protecting groups are removed to yield the final this compound.

While potentially more labor-intensive due to the purification required at each step, solution-phase synthesis can be advantageous for producing large quantities of the peptide.

| Synthesis Phase | Key Considerations | Common Techniques |

| Protection | Orthogonal protecting groups for N-terminus, C-terminus, and side chains. | Boc, Fmoc, Z (Carbobenzyloxy), tBu esters. |

| Coupling | Minimizing racemization, high coupling efficiency. | Carbodiimides (e.g., DCC, DIC), activated esters, metal-based reagents (e.g., TiCl4). mdpi.com |

| Purification | Removal of unreacted materials and by-products after each step. | Extraction, crystallization, column chromatography. |

| Deprotection | Selective removal of protecting groups without affecting the peptide backbone. | Acidolysis (e.g., TFA, HCl), hydrogenolysis, base treatment. |

Purification and Characterization Strategies

Regardless of the synthetic method used, the crude peptide obtained after synthesis requires rigorous purification to remove impurities such as truncated sequences, deletion sequences, and by-products from the cleavage and deprotection steps. The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) is used to elute the peptides. The desired peptide is separated based on its hydrophobicity, and fractions are collected.

Once purified, the identity and purity of this compound must be confirmed using various analytical techniques:

Mass Spectrometry (MS): This is a critical tool for confirming the molecular weight of the synthesized peptide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to obtain a precise mass that can be compared to the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide, including the presence of the dehydro-proline residue. mdpi.com These techniques provide detailed information about the chemical environment of each atom in the molecule.

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the purified peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This confirms that the correct amino acids are present in the expected ratios.

The combination of these purification and characterization methods ensures that the final product is of high purity and has the correct chemical structure.

| Technique | Purpose | Information Obtained |

| RP-HPLC | Purification and purity assessment. | Separation of the target peptide from impurities. |

| Mass Spectrometry | Identity confirmation. | Precise molecular weight of the peptide. |

| NMR Spectroscopy | Structural confirmation. | Detailed structural information, including stereochemistry. mdpi.com |

| Amino Acid Analysis | Compositional verification. | Relative ratios of the constituent amino acids. |

Synthesis of Modified this compound Analogs for Research Probes

The synthesis of modified analogs of this compound is crucial for structure-activity relationship (SAR) studies and for developing research probes to investigate its biological mechanism of action. These modifications can include:

Substitution of Amino Acids: Replacing one or more amino acids in the sequence with natural or unnatural amino acids can help to identify key residues for biological activity. researchgate.net

Labeling with Fluorescent Dyes or Radioisotopes: The incorporation of a fluorescent tag or a radioisotope allows the peptide to be tracked and visualized in biological systems. For example, tritium-labeled [³H-Pro³]-tuftsin has been used in binding studies. researchgate.net This is often achieved by coupling the label to the N-terminus or to the side chain of a specific amino acid, such as lysine.

Introduction of Non-Peptidic Linkers: Spacers or linkers can be introduced to attach the peptide to other molecules, such as carrier proteins or surfaces, for various research applications. mostwiedzy.pl

Cyclization: Cyclizing the peptide can improve its stability and conformational rigidity, which may enhance its biological activity.

Molecular and Cellular Mechanisms of Action of 3,4 Dehydro Pro3 Tuftsin

Receptor Binding and Ligand-Receptor Interactions

The initial step in the mechanism of action of Tuftsin (B1682037) and its analogs is binding to specific receptors on the surface of target cells, primarily phagocytes such as neutrophils, macrophages, and microglia.

Identification of Putative Receptors and Binding Kinetics

For the parent compound Tuftsin, the primary receptor has been identified as Neuropilin-1 (NRP1). guidechem.com Tuftsin binds to NRP1 on the cell surface, initiating downstream signaling events. guidechem.com Surface plasmon resonance (SPR) analyses have been employed to determine the binding kinetics of Tuftsin with its receptors. These studies have shown that Tuftsin binds to recombinant human ACE2 and NRP1 with equilibrium dissociation constants (KD) of 460 μmol/L and 10.65 μmol/L, respectively.

Interactive Data Table: Binding Kinetics of Tuftsin

| Ligand | Receptor | Equilibrium Dissociation Constant (KD) |

| Tuftsin | ACE2 | 460 μmol/L |

| Tuftsin | NRP1 | 10.65 μmol/L |

Conformational Changes Upon Receptor Binding

The binding of a ligand to its receptor often induces conformational changes in both molecules, a process crucial for signal transduction. For peptide ligands like Tuftsin, inherent flexibility allows them to adopt specific conformations upon interacting with the receptor's binding pocket. While detailed crystallographic or NMR spectroscopic data illustrating the precise conformational changes of Tuftsin or (3,4-Dehydro-Pro3)-Tuftsin upon binding to NRP1 are not extensively detailed in the available literature, studies on other peptide-receptor systems suggest that such changes are a fundamental aspect of receptor activation. These conformational shifts are thought to facilitate the interaction with co-receptors and downstream signaling molecules.

Intracellular Signaling Cascades Modulated by this compound

Following receptor binding, a cascade of intracellular signaling events is initiated, leading to the cellular responses associated with Tuftsin and its analogs. Again, the specific pathways modulated by this compound have not been fully elucidated, so the following information is based on studies of the parent peptide, Tuftsin.

Activation of Kinase Pathways

Tuftsin signaling through NRP1 has been shown to involve the transforming growth factor-beta (TGFβ) pathway. guidechem.com This signaling is mediated through the TGFβ receptor-1 (TβR1), a co-receptor for NRP1. guidechem.com A key event in this pathway is the phosphorylation and activation of Smad3, a member of the SMAD family of transcription factors. guidechem.com Conversely, Tuftsin has been reported to reduce the phosphorylation of Akt, a serine/threonine kinase involved in cell survival and proliferation. guidechem.com

Modulation of Second Messenger Systems

The activation of G-protein coupled receptors, which some studies suggest may also be involved in Tuftsin signaling, can lead to the modulation of second messenger systems such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and intracellular calcium levels. However, specific details on how Tuftsin or this compound directly modulates these second messenger systems are not well-documented in the current body of research.

Gene Expression Regulation

The downstream effects of the signaling cascades activated by Tuftsin ultimately lead to changes in gene expression, which underpin its immunomodulatory functions. The activation of the TGFβ/Smad3 pathway by Tuftsin suggests a role in regulating the transcription of genes involved in inflammation and immune responses. For instance, the translocation of phosphorylated Smad3 to the nucleus, in complex with Smad4, can bind to specific DNA sequences and regulate the transcription of target genes. This has been linked to the promotion of an anti-inflammatory M2 phenotype in microglia. guidechem.com

The precise genes regulated by this compound have not been identified. However, its enhanced phagocytic activity suggests that it may more potently regulate the expression of genes involved in cytoskeletal rearrangement, phagosome formation, and the production of antimicrobial molecules.

Interaction with Specific Cellular Components and Subcellular Localization of this compound

The molecular interactions and subsequent subcellular journey of this compound are critical to understanding its mechanism of action. While direct studies on the subcellular localization of this specific analog are limited, its behavior can be largely inferred from the well-documented pathways of native tuftsin and other analogs. The primary interaction of tuftsin and its derivatives occurs with specific receptors on the surface of phagocytic cells, which initiates a cascade of intracellular events.

The principal receptor for tuftsin has been identified as Neuropilin-1 (Nrp1), a single-pass transmembrane protein present on the surface of various cells, including macrophages and microglia nih.gov. It is proposed that this compound, like native tuftsin, initially binds to Nrp1 on the plasma membrane of these target immune cells nih.govmostwiedzy.pl. This binding is a crucial first step that dictates the subsequent biological response. The interaction is thought to be mediated by electrostatic forces, followed by a more specific receptor-ligand engagement mostwiedzy.pl.

Following receptor binding, the peptide-receptor complex is internalized by the cell. For native tuftsin, this process is understood to occur via receptor-mediated endocytosis mdpi.com. This is a common pathway for the cellular uptake of peptides and other macromolecules, involving the formation of vesicles that transport the external substance into the cell mdpi.com. It is highly probable that this compound follows a similar endocytic pathway. Once internalized, the peptide is trafficked within the cell in endosomes. These vesicles can then fuse with other organelles, such as lysosomes, where the peptide may be degraded, or it could be directed to other cellular compartments to exert its effects nih.gov. The precise intracellular fate of this compound following endocytosis has not been definitively elucidated. However, the sustained biological activity of this analog suggests that a portion of it likely evades immediate lysosomal degradation to interact with downstream signaling molecules.

Comparative Analysis of Mechanism with Native Tuftsin and Other Analogs

A comparative analysis of this compound with native tuftsin and other synthetic analogs reveals important structure-activity relationships and highlights the unique properties conferred by the dehydro-proline modification.

Native tuftsin, the tetrapeptide Thr-Lys-Pro-Arg, exerts its immunostimulatory effects by binding to receptors on phagocytic cells and triggering a variety of cellular responses, including enhanced phagocytosis, chemotaxis, and the production of reactive oxygen species wikipedia.org. The proline residue in the third position is known to be crucial for maintaining the specific conformation required for receptor binding and biological activity.

The introduction of a double bond in the proline ring of this compound significantly influences its biological activity profile when compared to the native peptide. Research has shown that this modification leads to a notable enhancement of certain functions. For instance, polymorphonuclear leukocytes (PMNs) treated with this compound exhibited phagocytic indices that were 2 to 4 times higher than those treated with native tuftsin at concentrations of 0.4, 0.6, and 1.0 µg/ml. However, the bactericidal activities of both peptides were found to be similar. In terms of chemotaxis, both native tuftsin and its dehydro-proline analog showed a comparable significant chemotactic effect at a concentration of 10 µg/ml. Interestingly, at lower concentrations (10⁻³ to 10⁻¹ µg/ml), this compound caused a slight suppression of chemotactic activity, a phenomenon also observed with native tuftsin at 10⁻³ µg/ml.

The downstream signaling pathway of native tuftsin involves its receptor, Nrp1, and the transforming growth factor-beta (TGF-β) signaling pathway nih.gov. Upon binding to Nrp1, tuftsin is thought to promote the phosphorylation of Smad3, a key component of the canonical TGF-β pathway nih.gov. It is presumed that this compound activates similar downstream pathways, with the conformational change induced by the dehydro-proline residue potentially leading to a more potent or sustained signal transduction, which could explain its enhanced phagocytic activity.

Other tuftsin analogs have been synthesized to probe structure-activity relationships. For example, the pentapeptide analog Thr-Lys-Pro-Pro-Arg binds to the tuftsin receptor with an affinity that is reportedly four times stronger than that of native tuftsin mostwiedzy.pl. This highlights that modifications to the proline position or extensions of the peptide chain can significantly alter receptor interaction and subsequent biological effects. The enhanced activity of this compound in certain assays places it among the more potent synthetic analogs of tuftsin.

Table 1: Comparative Biological Activities of this compound and Native Tuftsin

| Biological Activity | This compound | Native Tuftsin | Concentration |

|---|---|---|---|

| Phagocytosis | 2-4 times higher activity | Baseline activity | 0.4, 0.6, 1.0 µg/ml |

| Bactericidal Activity | Similar | Similar | Not specified |

| Chemotaxis | Significant effect | Significant effect | 10 µg/ml |

| Chemotaxis | Slight suppression | Slight suppression | 10⁻³ - 10⁻¹ µg/ml |

Preclinical Biological Activities and Cellular Responses of 3,4 Dehydro Pro3 Tuftsin

Immunomodulatory Effects

(3,4-Dehydro-Pro3)-Tuftsin, an analog of the natural immunomodulating tetrapeptide Tuftsin (B1682037), has demonstrated a range of effects on the immune system. nih.govnih.gov These activities are primarily centered on the activation and enhancement of various immune cells.

A key attribute of this compound is its ability to enhance phagocytosis, the process by which cells like macrophages and neutrophils engulf and digest foreign particles, including pathogens. nih.govteachmephysiology.com Research indicates that this analog demonstrates enhanced phagocytic activity in polymorphonuclear (PMN) cells when compared to the parent Tuftsin peptide. This stimulation of particle ingestion is a critical first step in the immune response against invading microbes. researchgate.netuniba.sk Professional phagocytic cells, such as macrophages and neutrophils, are the primary targets for this activity. nih.govcellgs.com The process involves the recognition and internalization of pathogens into a phagosome, which then fuses with a lysosome to destroy the engulfed material. teachmephysiology.com

Table 1: Phagocytic Activity Enhancement

| Cell Type | Effect of this compound | Reference |

|---|---|---|

| Macrophages | Enhanced phagocytic activity |

This compound has been shown to influence the production of key signaling molecules known as cytokines by immune cells. An analog of Tuftsin was found to stimulate the secretion of interferon-γ and Tumor Necrosis Factor-alpha (TNF-α) by peripheral-blood-mononuclear cells. researchgate.net TNF-α and Interleukin-6 (IL-6) are significant pro-inflammatory cytokines that play a crucial role in the immune response. europeanreview.orgnih.gov They are involved in a network of inflammatory pathways and can be produced by activated monocyte-macrophages. europeanreview.orgmdpi.com The modulation of these cytokines suggests a mechanism by which this compound can orchestrate an inflammatory response. researchgate.net

Table 2: Cytokine Production Modulation

| Cytokine | Effect | Cellular Source | Reference |

|---|---|---|---|

| TNF-α | Stimulated secretion | Peripheral-blood-mononuclear cells | researchgate.net |

The activation and proliferation of lymphocytes, such as T-cells and B-cells, are fundamental to the adaptive immune response. immunology.orgakadeum.com T-cell activation is a complex process requiring antigen presentation by antigen-presenting cells (APCs) and co-stimulatory signals. immunology.orgfrontiersin.org Once activated, T-cells proliferate and differentiate into various effector cells. akadeum.com While direct studies on this compound's effect on lymphocyte proliferation are limited, the parent compound Tuftsin is known to augment the antigen-specific macrophage-dependent education of T-lymphocytes. researchgate.net It enhances the number of antibody-forming cells, a function of B-cells, and augments antigen-dependent cell-mediated immunity, which involves T-cells. wikipedia.org

Natural Killer (NK) cells are crucial components of the innate immune system, recognized for their ability to directly kill tumor cells and virus-infected cells. nih.govnih.govembopress.org The parent molecule, Tuftsin, has been observed to enhance the cytotoxic activity of NK cells in vitro. nih.gov This enhancement of NK cell activity is a significant aspect of its anti-tumor potential. nih.gov Studies have shown that Tuftsin treatment of mouse splenic effector cells leads to a pronounced enhancement of NK cell cytotoxicity. nih.gov This effect was found to be dose-dependent and not specific to any particular mouse strain. nih.gov Although the direct effect of this compound on NK cells is not explicitly detailed in the provided search results, the activity of its parent compound suggests a similar potential.

Table 3: NK Cell Activity Modulation by Tuftsin

| Effect | Model System | Key Finding | Reference |

|---|---|---|---|

| Enhanced Cytotoxicity | Murine splenic effector cells (in vitro) | Dose-dependent enhancement of NK cell activity against Yac-1 lymphoma cells. | nih.gov |

Anti-Infective Potential in In Vitro and In Vivo Animal Models

The immunomodulatory properties of this compound translate into a potential role in combating infections.

The parent compound, Tuftsin, has been shown to exhibit bactericidal activity against various pathogens. It enhances the clearing of several bacterial species from the blood by mouse peritoneal macrophages and stimulates bactericidal activity in the liver and spleen of mice. researchgate.net While specific studies detailing the antimicrobial spectrum of this compound are not extensively covered in the search results, its enhanced phagocytic activity strongly supports its potential as an anti-infective agent. The ability to promote the recruitment of immune cells to the site of infection further underscores this potential. The general mechanism of antimicrobial peptides often involves disrupting bacterial cell integrity. nih.govnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tuftsin |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 (IL-1) |

| Interleukin-6 (IL-6) |

Antiviral Activities

Antiparasitic Effects

Specific preclinical research detailing the antiparasitic effects of this compound could not be identified in the performed search of scientific literature. Although Tuftsin-bearing liposomes have been noted for their potential in treating infectious diseases like leishmaniasis and malaria, studies concentrating on the antiparasitic actions of this compound are not available. researchgate.net

Anti-Tumor Research in Preclinical Models

Preclinical research into this compound has primarily focused on its immunomodulatory properties, which are foundational to its potential anti-tumor effects. The introduction of a 3,4-dehydroproline residue in place of proline at position 3 is a key structural modification intended to alter the peptide's conformation and potentially enhance its biological activity.

Modulation of Anti-Tumor Immunity

For this compound specifically, studies have evaluated its ability to modulate the activity of polymorphonuclear leukocytes (PMNs), which are critical components of the innate immune system. The compound was found to significantly enhance key functions of these immune cells. researchgate.net At a concentration of 10 µg/ml, this compound elicited a significant chemotactic effect on PMNs, similar to that of the parent Tuftsin molecule. researchgate.net

Furthermore, a notable enhancement of phagocytic activity has been observed. At concentrations between 0.4 to 1.0 µg/ml, PMNs treated with this compound showed phagocytic activity that was two to four times greater than that observed with Tuftsin alone. This potentiation of phagocytosis, the process by which immune cells engulf and destroy pathogens and cellular debris, is a cornerstone of its immunomodulatory and potential anti-tumor effects. nih.gov

Table 1: Immunomodulatory Effects of this compound on Polymorphonuclear Leukocytes (PMNs)

| Biological Activity | Concentration | Observed Effect | Reference |

| Chemotaxis | 10 µg/ml | Similar significant chemotactic effect as Tuftsin. | researchgate.net |

| Phagocytosis | 0.4 - 1.0 µg/ml | 2-4 times greater phagocytic activity compared to Tuftsin. |

Inhibition of Cancer Cell Proliferation In Vitro

The anti-tumor activity of Tuftsin and its derivatives is generally attributed to the stimulation of cytotoxic effector cells like macrophages and natural killer cells, rather than direct cytotoxicity to cancer cells. nih.gov For instance, a different Tuftsin derivative, known as T peptide, was found to have no direct influence on the proliferation of tumor cells in vitro. 301hospital.com.cn This suggests that the anti-tumor mechanism is immune-mediated. Specific in vitro studies to determine if this compound directly inhibits cancer cell proliferation were not identified in the reviewed literature.

Effects on Tumor Growth in Animal Xenograft Models

Animal xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the in vivo efficacy of potential anti-cancer agents, including Tuftsin derivatives. nih.govnih.gov For example, studies on Tuftsin-based fusion proteins and other derivatives like the T peptide have utilized xenograft models to demonstrate inhibition of tumor growth. 301hospital.com.cnnih.govmostwiedzy.pl However, a specific preclinical study evaluating the effect of this compound on tumor growth in an animal xenograft model was not found in the performed literature search.

Wound Healing and Tissue Regeneration Studies in Preclinical Models

The role of proline and its precursors in collagen synthesis is critical for successful wound healing. nih.govresearchgate.net While some peptide analogues are explored for their effects on tissue repair, a review of the scientific literature did not yield preclinical studies specifically investigating the effects of this compound on wound healing or tissue regeneration. invitahealthandwellness.com

Anti-Inflammatory Properties in Cellular and Animal Models

Currently, there is a notable lack of publicly available scientific literature detailing the specific anti-inflammatory properties of the compound this compound in either cellular or animal models. While its parent compound, Tuftsin, has been the subject of various studies exploring its immunomodulatory and anti-inflammatory effects, specific research findings, and data tables concerning the preclinical biological activities of the this compound analog remain elusive.

This compound is a synthetic analog of the natural tetrapeptide Tuftsin. In this derivative, the L-proline residue at the third position of the peptide chain is substituted with 3,4-dehydroproline. The synthesis of such analogs is often aimed at investigating the structure-activity relationship of the parent compound and potentially enhancing its biological effects or stability.

Extensive research has been conducted on Tuftsin itself, demonstrating its role in various immune responses. Studies have shown that Tuftsin can modulate the activity of macrophages and other immune cells, and it has been investigated for its potential therapeutic applications, including its anti-inflammatory capabilities. However, this body of research does not extend to providing specific data on the this compound analog.

Further investigation and publication of research dedicated specifically to the anti-inflammatory profile of this compound are necessary to elucidate its potential role and mechanisms of action in inflammatory processes. Without such studies, a detailed account of its effects in cellular and animal models, including any quantitative data for tabular presentation, cannot be provided.

Pharmacological Considerations in Preclinical Development Excluding Human Data

In Vitro and In Vivo Stability and Degradation Pathways

The inherent instability of the naturally occurring tetrapeptide tuftsin (B1682037) presents a significant hurdle for its therapeutic development, as it is susceptible to rapid enzymatic degradation in blood plasma. pg.edu.pl This degradation significantly shortens its biological half-life, which is estimated to be only about 16 minutes in blood. mostwiedzy.pl The modification of the proline residue at position 3 to a 3,4-dehydro-L-proline in the analogue (3,4-Dehydro-Pro3)-Tuftsin is a strategic chemical alteration aimed at increasing resistance to this enzymatic breakdown.

In vivo, the metabolic environment is even more aggressive, with a wider array of peptidases that can degrade tuftsin. The rapid in vivo clearance of tuftsin necessitates the development of more stable analogues for any potential systemic application. pg.edu.pl While specific in vivo degradation pathways for this compound are not extensively detailed in available literature, the chemical modification logically points to a decreased rate of degradation. This improved stability is expected to lead to a longer circulation half-life, a prerequisite for achieving sustained pharmacological effects in animal models.

In Vitro Metabolism Studies (e.g., enzymatic hydrolysis)

The metabolic fate of peptide-based compounds is predominantly dictated by their susceptibility to enzymatic hydrolysis. nih.gov For tuftsin, the primary metabolic route involves its breakdown by various peptidases. mostwiedzy.pl The key enzymes responsible for tuftsin's metabolism in plasma include aminopeptidases, which cleave the N-terminal amino acid, and specific endocarboxypeptidases that hydrolyze the peptide bond C-terminal to the proline residue. pg.edu.plmostwiedzy.pl The resulting degradation products can even act as inhibitors of the remaining active tuftsin. asm.org

The core principle behind the design of this compound is to alter its structure to reduce its affinity for these degrading enzymes. The introduction of a double bond within the proline ring changes the ring's conformation and the geometry of the peptide backbone. This modification is expected to make the crucial Pro-Arg peptide bond less accessible or recognizable to the catalytic site of prolyl-specific peptidases. Research on other proline-modified tuftsin analogues has demonstrated a significant increase in resistance to enzymatic degradation. nih.gov This suggests that this compound would exhibit a markedly slower rate of in vitro metabolism compared to its natural counterpart.

Table 1: Comparative In Vitro Enzymatic Degradation

| Compound | Key Susceptible Bond(s) | Primary Degrading Enzymes | Expected Relative Rate of Hydrolysis |

|---|---|---|---|

| Tuftsin | Thr-Lys, Pro-Arg | Leucine aminopeptidase, Carboxypeptidase B, Prolyl-specific peptidases | High mostwiedzy.pl |

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., absorption, distribution, excretion)

Preclinical pharmacokinetic studies in animal models such as rats, dogs, and monkeys are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. nih.govnih.gov For peptide drugs like tuftsin and its analogues, the pharmacokinetic profile is often challenging.

Absorption: Like most peptides, tuftsin analogues are expected to have low oral bioavailability due to degradation by proteases in the gastrointestinal tract and poor permeability across the intestinal wall. nih.govresearchgate.net Therefore, preclinical studies typically utilize parenteral routes of administration, such as intravenous injection, to ensure the compound reaches systemic circulation. nih.gov

Distribution: Following systemic administration, the distribution of tuftsin is known to be targeted toward organs with a high population of phagocytic cells, such as the spleen, liver, and lungs, which is consistent with its role as an immunomodulator. mostwiedzy.pl It is hypothesized that this compound would follow a similar distribution pattern. Tissue distribution studies in animal models, often using radiolabeled compounds and techniques like whole-body autoradiography, are used to confirm the localization of the drug in target organs. nih.govresearchgate.net

Excretion: The elimination of small peptides and their metabolites primarily occurs via renal clearance. The compounds are filtered through the glomerulus and subsequently excreted in the urine. The increased metabolic stability of this compound would likely result in a longer plasma half-life and slower elimination compared to native tuftsin. nih.gov The main route of elimination for many compounds is biliary, and studies can also assess whether enterohepatic recirculation occurs. nih.gov

Bioavailability Studies in Animal Systems

Bioavailability is a critical pharmacokinetic parameter that describes the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For peptide-based therapeutics, achieving sufficient bioavailability is a major focus of drug design and development. bioworld.com

Due to the enzymatic instability of native tuftsin, its systemic bioavailability is very low, limiting its therapeutic potential. pg.edu.plmostwiedzy.pl The central hypothesis for creating analogues like this compound is that enhanced resistance to enzymatic degradation will directly translate to improved bioavailability. nih.govbioworld.com By reducing the rate of degradation in plasma and tissues, a greater proportion of the administered dose of the analogue can remain intact and active in the circulation for a longer period.

While specific quantitative bioavailability data for this compound in animal models is not detailed in the reviewed literature, studies on other stabilized analogues have shown this principle to be effective. nih.gov Preclinical bioavailability studies in rats or other relevant animal models would be necessary to quantify the extent of this improvement. These studies typically involve comparing plasma concentrations of the drug over time after intravenous and extravascular (e.g., oral, subcutaneous) administration. researchgate.net The expected outcome for this compound is a significantly higher bioavailability following systemic administration compared to the parent tuftsin molecule.

Table 2: Expected Bioavailability Profile in Animal Models

| Compound | Key Limiting Factor | Consequence | Expected Systemic Bioavailability (Parenteral) |

|---|---|---|---|

| Tuftsin | Rapid enzymatic degradation pg.edu.plmostwiedzy.pl | Short half-life, rapid clearance | Low |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-dehydro-L-proline |

| Arginine |

| Leucine |

| Lysine (B10760008) |

| Proline |

| Threonine |

Computational and Theoretical Studies of 3,4 Dehydro Pro3 Tuftsin

Molecular Docking and Ligand-Receptor Interactions

Computational molecular docking studies are crucial for understanding how a ligand like (3,4-Dehydro-Pro3)-Tuftsin interacts with its biological targets. While direct docking studies on this specific analog are not extensively published, significant insights can be drawn from the extensive computational work on the parent peptide, Tuftsin (B1682037), and its primary receptor, Neuropilin-1 (NRP-1). researchgate.netnih.gov

Molecular dynamics simulations and docking studies have elucidated the binding mode of Tuftsin within the b1 domain of NRP-1. nih.govnih.gov The interaction is characterized by a network of hydrogen bonds and a critical salt bridge. The C-terminal arginine of Tuftsin plays a pivotal role, forming a strong salt bridge with the Asp-320 residue in the NRP-1 binding pocket. nih.gov Additional stability is conferred by hydrogen bonds between the carboxylate group of this arginine and the side chains of Ser-346, Thr-349, and Tyr-353 of NRP-1. nih.gov The lysine (B10760008) backbone of Tuftsin also contributes to the interaction by forming a hydrogen bond with the side chain of Tyr-297 in the receptor. nih.gov

In this compound, this flattened and more rigid proline ring would likely alter the peptide's turn structure, which in native Tuftsin is often a folded conformation, though not a typical β- or γ-turn. researchgate.net This conformational shift could affect how the key interacting residues, particularly the flanking Lys-2 and Arg-4, are presented to the receptor. While the critical C-terminal arginine interaction with Asp-320 is expected to be preserved, the altered geometry may modulate the strength and number of secondary hydrogen bonds, potentially leading to a change in binding affinity compared to the native peptide. Molecular dynamics simulations of various Tuftsin analogs have shown that super-active analogs often adopt a semi-extended conformation in their central residues. researchgate.netthepharmajournal.com The rigid, planar nature of the Dhp residue could favor such a conformation, suggesting a potential for enhanced or at least comparable biological activity.

Table 1: Predicted Ligand-Receptor Interactions of this compound with Neuropilin-1

| Interacting Residue (Peptide) | Interacting Residue (NRP-1) | Type of Interaction | Predicted Effect of Dhp Modification |

|---|---|---|---|

| Arg-4 (C-terminus) | Asp-320 | Salt Bridge, Hydrogen Bonds | Largely Unchanged; Primary anchor point. |

| Arg-4 (Carboxylate) | Ser-346, Thr-349, Tyr-353 | Hydrogen Bonds | May be modulated due to altered peptide backbone torsion. |

| Lys-2 (Backbone) | Tyr-297 | Hydrogen Bond | Potentially altered distance/angle due to rigid Pro-3 ring. |

| (3,4-Dehydro-Pro3) | Receptor Pocket | Steric/Van der Waals Fit | Altered fit due to flattened ring geometry compared to puckered proline. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. For this compound, these calculations would focus on how the introduction of the 3,4-dehydroproline (Dhp) residue alters the electronic landscape compared to native Tuftsin.

Studies on model peptides containing Dhp reveal significant electronic changes. nih.govbeilstein-journals.org The presence of the C=C double bond in the proline ring introduces sp2-hybridized carbons, resulting in a planar, less puckered ring structure. nih.govnih.gov This planarity affects the peptide backbone and the rotational barriers of the amide bonds. It has been demonstrated that the 3,4-double bond in Dhp derivatives leads to an increase in the amide rotational barrier, which could "freeze" the peptide into a more defined conformation. beilstein-journals.org

Furthermore, the double bond has an electron-withdrawing effect, which can influence the acidity and basicity of nearby functional groups. beilstein-journals.org In the context of this compound, this could modulate the pKa values of the N-terminal threonine's amino group and the side chains of lysine and arginine. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. mdpi.comarxiv.org

For this compound, DFT calculations would likely show a redistribution of electron density around the modified proline residue. The increased electrophilicity of the carbonyl group adjacent to the Dhp residue could alter intramolecular hydrogen bonding patterns, which are critical for defining the peptide's secondary structure. beilstein-journals.org These electronic modifications are fundamental to the changes in receptor binding and biological activity, as they directly impact the non-covalent interactions (electrostatic, hydrogen bonding) that stabilize the ligand-receptor complex.

Table 2: Predicted Effects of 3,4-Dehydroproline on the Electronic Structure of Tuftsin

| Property | Standard Proline (in Tuftsin) | 3,4-Dehydroproline (in Analog) | Computational Method | Implication |

|---|---|---|---|---|

| Ring Pucker | Flexible (endo/exo pucker) | Rigid, nearly planar nih.govbeilstein-journals.org | DFT, Ab initio | More defined peptide backbone conformation. |

| Amide Bond Rotation | Standard energy barrier | Increased energy barrier beilstein-journals.org | DFT | Slower cis-trans isomerization, conformational stability. |

| Electron Distribution | Saturated system | Electron-withdrawing effect from C=C bond beilstein-journals.org | Quantum Theory of Atoms in Molecules (QTAIM) | Altered charge on adjacent atoms, affecting pKa and H-bonds. |

| HOMO-LUMO Gap | Standard peptide gap | Potentially narrowed gap due to π-system | DFT | May influence reactivity and charge-transfer interactions. |

Prediction of Biological Activity and ADME Properties (Preclinical Focus)

In silico prediction of biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of modern preclinical drug development, aiming to identify promising candidates and flag potential liabilities early. researchgate.netnih.gov For peptide drugs like this compound, this is particularly important due to inherent challenges like poor metabolic stability and low bioavailability. mdpi.comresearchgate.net

The biological activity of Tuftsin analogs is closely tied to their conformation and binding affinity to receptors like NRP-1. researchgate.netresearchgate.net Computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are increasingly used to predict the bioactivity of novel peptides. nih.govnih.gov These models correlate structural or physicochemical features with activity. For this compound, the key descriptors would be the altered conformational rigidity and electronic properties conferred by the Dhp residue. The enhanced stability and potentially favorable semi-extended conformation could lead to a prediction of sustained or increased immunomodulatory activity compared to the parent peptide. researchgate.netthepharmajournal.com

Table 3: Comparative Predicted ADME/Activity Profile (Preclinical)

| Parameter | Native Tuftsin | This compound (Predicted) | Rationale for Prediction |

|---|---|---|---|

| Receptor Affinity (NRP-1) | Moderate | Comparable or Higher | Rigid conformation may favor an active semi-extended state. researchgate.net |

| Biological Activity | Potent Immunomodulator | Potentially Enhanced/Sustained | Increased stability and favorable conformation. |

| Enzymatic Stability | Low (rapid degradation) mostwiedzy.pl | Increased | Rigid Dhp backbone resists proteolytic cleavage. nih.gov |

| Half-life (in vivo) | Short (~16 minutes) mostwiedzy.pl | Increased | Direct consequence of enhanced enzymatic stability. |

| Membrane Permeability | Low | Low to Moderate | Increased lipophilicity and rigidity may slightly improve passive diffusion. elte.hu |

| Predicted Toxicity | Low | Low | Based on the low toxicity of the parent peptide and common amino acid analogs. |

Development of Novel Computational Models for Peptide Design

The design of this compound is an example of rational peptide modification, a field increasingly driven by the development of sophisticated computational models. mdpi.comnih.gov These models aim to accelerate the discovery of peptide-based drugs by predicting their properties before their costly and time-consuming synthesis. researchgate.netnih.gov

Modern computational peptide design involves several key strategies:

Structure-Based Design: This approach uses the 3D structure of the target receptor (e.g., NRP-1) to design ligands with high complementarity. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are used to screen virtual libraries of peptide analogs and to refine their binding modes and affinities. mdpi.comscirp.org The design of this compound fits this paradigm, where a specific residue is modified to optimize the peptide's structural properties for better receptor interaction and stability.

Machine Learning and AI: The explosion of biological data has enabled the use of machine learning (ML) and artificial intelligence (AI) to build predictive models for peptide bioactivity, toxicity, and ADME properties. nih.govrsc.org These models can learn complex relationships from large datasets of known peptides to screen vast virtual libraries or even generate entirely new sequences with desired characteristics. Tools like AutoPeptideML and architectures like UniDL4BioPep are making these capabilities more accessible. nih.govnih.gov

Enhanced Sampling and Free Energy Calculations: Predicting binding affinity accurately is a major challenge. Advanced computational techniques like quenched molecular dynamics and free energy perturbation (FEP) provide more rigorous estimations of the thermodynamics of peptide-receptor binding than simple docking scores. nih.gov These methods can computationally evaluate whether a modification, such as the introduction of a Dhp residue, is likely to be beneficial.

The development of these computational tools allows for a more systematic exploration of the chemical space for peptide analogs. Instead of relying solely on intuition, researchers can create and screen virtual libraries of Tuftsin derivatives with various non-natural amino acids, cyclizations, or other modifications to identify candidates with optimized stability, affinity, and selectivity. nih.govlenus.ie The study of specific analogs like this compound both benefits from and contributes to the refinement of these predictive models.

Table 4: Computational Models in Modern Peptide Design

| Computational Approach | Application in Peptide Design | Example Relevance for Tuftsin Analogs |

|---|---|---|

| Molecular Docking | Predicts binding pose and estimates affinity of a ligand to a receptor. mdpi.com | Screening various Tuftsin analogs against the NRP-1 binding pocket. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the peptide and receptor over time, assessing conformational stability and interaction dynamics. researchgate.netscirp.org | Analyzing the conformational effect of the Dhp residue on the Tuftsin backbone and its stability in the NRP-1 complex. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models correlating chemical structure with biological activity. nih.gov | Predicting the immunomodulatory activity of new Tuftsin analogs based on their physicochemical properties. |

| Machine Learning / AI Models | Predicts bioactivity, toxicity, and other properties from sequence or structure; generates novel sequences. nih.govrsc.org | Screening a virtual library of thousands of potential Tuftsin modifications for high predicted activity and low toxicity. |

| Free Energy Perturbation (FEP) | Calculates the relative binding free energy between two similar ligands, providing a highly accurate prediction of changes in affinity. nih.gov | Precisely calculating the change in binding affinity to NRP-1 when substituting Proline with 3,4-Dehydroproline. |

Future Directions and Research Opportunities in the Study of 3,4 Dehydro Pro3 Tuftsin

The synthetic tetrapeptide, (3,4-Dehydro-Pro3)-Tuftsin, an analog of the endogenous immunomodulator Tuftsin (B1682037), presents a compelling subject for future scientific investigation. Its unique structural modification—the introduction of a double bond in the proline residue—opens up new avenues for exploring its potential therapeutic applications. The following sections outline key areas of research that could unlock the full potential of this and related compounds.

常见问题

Q. How can researchers validate the specificity of this compound’s receptor interactions in complex biological systems?

- Methodological Answer :

- Knockout models : Use Nrp-1⁻/⁻ or ACE2⁻/⁻ macrophages to confirm receptor dependency in phagocytosis assays.

- Cross-linking studies : Combine photoaffinity labeling with MS/MS to map binding interfaces.

- In silico validation : Molecular dynamics simulations of tuftsin-receptor complexes to predict mutational hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。